molecular formula C16H16N2O2S B5907384 N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide

N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide

Cat. No.: B5907384
M. Wt: 300.4 g/mol
InChI Key: GXTOQBPNEVHBHG-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide, also known as DABCYL, is a fluorescent dye that is commonly used in scientific research. It is a derivative of benzamide and is used as a quencher in fluorescence resonance energy transfer (FRET) assays. DABCYL has unique properties that make it a valuable tool for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide as a quencher in FRET assays involves the transfer of energy from a fluorescent donor molecule to this compound. The energy transfer results in the quenching of the fluorescence signal of the donor molecule. The degree of quenching is dependent on the distance between the donor molecule and this compound.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a non-toxic dye that is commonly used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide in FRET assays is its high quenching efficiency. It is also a stable dye that can be easily attached to biomolecules. However, one limitation of using this compound is that it has a relatively narrow excitation and emission spectrum, which limits its use in certain applications.

Future Directions

There are several future directions for the use of N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide in scientific research. One potential application is in the development of biosensors for the detection of biomolecules. This compound could be used as a quencher in biosensors to detect the presence of specific biomolecules. Another future direction is in the development of new FRET assays that use this compound as a quencher. These assays could be used to study a wide range of biological processes and interactions.

Synthesis Methods

N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine. The enamine is then reacted with benzoyl chloride to form this compound.

Scientific Research Applications

N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide is widely used in scientific research as a quencher in FRET assays. FRET is a technique that is used to study molecular interactions and conformational changes in biological systems. This compound is used as a quencher in FRET assays because it has a high quenching efficiency and can be easily attached to biomolecules.

Properties

IUPAC Name

N-[(E)-3-(dimethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-18(2)16(20)14(11-13-9-6-10-21-13)17-15(19)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,19)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOQBPNEVHBHG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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